molecular formula C7H9N3O B12878520 3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile

3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B12878520
M. Wt: 151.17 g/mol
InChI Key: KBKATMNICLYLJV-UHFFFAOYSA-N
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Description

3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound featuring a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrile group and the pyrazole ring makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 3-oxo-2,3-dihydro-1H-pyrazole with 3-bromopropanenitrile under basic conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of both a nitrile group and a pyrazole ring, which provides a distinct set of chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-(3-methyl-5-oxo-1H-pyrazol-2-yl)propanenitrile

InChI

InChI=1S/C7H9N3O/c1-6-5-7(11)9-10(6)4-2-3-8/h5H,2,4H2,1H3,(H,9,11)

InChI Key

KBKATMNICLYLJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NN1CCC#N

Origin of Product

United States

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